3-(2-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorinated aromatic compound reacts with a nucleophile.
Attachment of the furan-2-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a furan derivative and a suitable catalyst.
Formation of the piperidine ring: This step involves the cyclization of a suitable precursor, such as a diamine, under acidic or basic conditions.
Final coupling to form the carboxamide: This step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3-(2-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as receptors and enzymes.
Pharmacology: This compound can be used to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide: shares structural similarities with other compounds containing isoxazole, piperidine, and furan rings.
Similar compounds: include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-15-20(21(25-29-15)18-6-2-3-7-19(18)23)22(27)24-13-16-8-10-26(11-9-16)14-17-5-4-12-28-17/h2-7,12,16H,8-11,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMTWOYDKMQHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.